Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate
Overview
Description
Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Applications :
- Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate and its derivatives have been used in the synthesis of novel functionalized monomers and polymers. These polymers have demonstrated potential in applications such as antimicrobial agents due to their antibacterial and antifungal activities (Saraei et al., 2016).
- The compound has also been employed in the creation of photo-cross-linkable polymers, which have shown significant efficiency as corrosion inhibitors for mild steel in acidic environments. These studies highlight the compound's potential in materials science, particularly in the development of protective coatings (Baskar et al., 2014).
Synthetic Methodology and Chemical Intermediates :
- Researchers have explored new synthetic methods involving this compound derivatives. For instance, a study focused on an efficient synthesis method for the herbicide carfentrazone-ethyl, demonstrating the role of such compounds in agricultural chemistry (Fan et al., 2015).
Medicinal Chemistry and Drug Design :
- The compound has been incorporated in the synthesis of novel heterocycles and derivatives with potential antifungal and antiviral activities. This highlights its importance in the development of new therapeutic agents (He et al., 2014).
Materials Science and Corrosion Inhibition :
- In addition to its use in polymer science, this compound derivatives have been studied for their applications in corrosion inhibition. They have been found effective in protecting metals in corrosive environments, which is crucial in industrial applications (Ramaganthan et al., 2015).
Properties
IUPAC Name |
methyl (Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMPNKYGEMQZRP-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=NNC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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